Oral Bioavailability Advantage: Irbesartan (60–80%) vs. Valsartan (25%) and Losartan (33%)
Irbesartan exhibits the highest absolute oral bioavailability in the ARB class at 60–80%, compared to approximately 25% for valsartan and 33% for losartan (and its active metabolite) [1]. Unlike valsartan, whose absorption is reduced by 40–50% when administered with food, irbesartan's absorption is unaffected by meals [2]. This pharmacokinetic profile translates to more predictable systemic exposure and a 2- to 3-fold higher dose-normalized exposure relative to valsartan and losartan.
| Evidence Dimension | Absolute oral bioavailability |
|---|---|
| Target Compound Data | 60–80% |
| Comparator Or Baseline | Valsartan: 25%; Losartan (active metabolite): 33% |
| Quantified Difference | 2.4- to 3.2-fold higher bioavailability vs. valsartan; 1.8- to 2.4-fold higher vs. losartan |
| Conditions | Healthy human subjects; oral administration |
Why This Matters
Higher and food-independent bioavailability reduces inter-subject variability and simplifies dosing protocols, directly impacting experimental reproducibility and clinical trial design.
- [1] Israili ZH. Clinical pharmacokinetics of angiotensin II (AT1) receptor blockers in hypertension. J Hum Hypertens. 2000;14(Suppl 1):S73-S86. View Source
- [2] Brunner HR. The new angiotensin II receptor antagonist, irbesartan: pharmacokinetic and pharmacodynamic considerations. Am J Hypertens. 1997;10(12 Pt 2):311S-317S. View Source
